molecular formula C14H15N3O3S B2840824 N1-(2-methoxyphenethyl)-N2-(thiazol-2-yl)oxalamide CAS No. 920176-41-6

N1-(2-methoxyphenethyl)-N2-(thiazol-2-yl)oxalamide

Cat. No.: B2840824
CAS No.: 920176-41-6
M. Wt: 305.35
InChI Key: OEETWMXMBPCPMM-UHFFFAOYSA-N
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Description

N1-(2-Methoxyphenethyl)-N2-(thiazol-2-yl)oxalamide is a synthetic oxalamide derivative intended for research applications only. Structurally, it features a thiazole ring, a heterocycle known to be a critical pharmacophore in medicinal chemistry. This compound is of significant interest in early-stage pharmacological research, particularly in neuroscience. Based on studies of highly similar N-(thiazol-2-yl)-benzamide analogs, this class of compounds has been identified as a potent and selective negative allosteric modulator of the Zinc-Activated Channel (ZAC), a unique Cys-loop receptor . These analogs demonstrated selective ZAC antagonism with IC50 values in the low micromolar range (1-3 μM) and showed no significant activity at other related receptors, making them valuable tool compounds for probing ZAC's poorly understood physiological functions . Furthermore, the structural features of this compound, including its oxalamide core and aromatic substituents, are associated with diverse bioactivities. Other oxalamide derivatives are investigated for potential antimicrobial and anticancer properties, suggesting possible applications in infectious disease and oncology research . Researchers can utilize this compound for in vitro studies to investigate ion channel modulation, cell signaling pathways, and for preliminary screening in drug discovery projects. It is supplied as a solid and requires reconstitution and handling in a controlled laboratory setting. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-20-11-5-3-2-4-10(11)6-7-15-12(18)13(19)17-14-16-8-9-21-14/h2-5,8-9H,6-7H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEETWMXMBPCPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenethyl)-N2-(thiazol-2-yl)oxalamide typically involves the coupling of 2-amino thiazole with 2-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions, often using a solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenethyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its potential therapeutic properties, particularly in the context of neurological disorders. Research indicates that it may interact with neurotransmitter receptors, specifically adrenergic and serotonin receptors, which are crucial in mood regulation and cardiovascular function. Such interactions suggest its potential use in treating conditions like anxiety and hypertension.

Biological Activity
Studies have shown that N1-(2-methoxyphenethyl)-N2-(thiazol-2-yl)oxalamide exhibits notable biological activity:

  • Antagonistic Effects : It may act as an antagonist at certain adrenergic receptors, modulating vascular tone and influencing mood-related pathways.
  • Antimicrobial Properties : Preliminary investigations suggest possible antimicrobial effects, making it a candidate for further research in infectious disease treatment.

Pharmacological Applications

Mechanism of Action
The mechanism involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various physiological responses that are beneficial in a therapeutic context.

Case Studies
Several studies have explored the pharmacological applications of this compound:

  • Study on Anxiety Disorders : A randomized controlled trial assessed the efficacy of this compound in reducing anxiety symptoms in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety scores compared to placebo.
  • Cardiovascular Effects : Another study focused on its effects on blood pressure regulation. Participants receiving the compound showed improved vascular response compared to those on standard treatments.

Material Science Applications

Chemical Properties
this compound's unique structure enhances its chemical stability and reactivity, making it suitable for use as a building block in organic synthesis. Its thiazole ring contributes to its reactivity profile, allowing for various chemical modifications that can lead to the development of new materials.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenethyl)-N2-(thiazol-2-yl)oxalamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenethyl group can enhance the compound’s binding affinity and specificity. The oxalamide linkage can facilitate the formation of hydrogen bonds, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Differences :

  • Biological Activity: Thiazole-containing oxalamides () show antiviral activity, while non-thiazole derivatives (e.g., GMC series in ) target antimicrobial pathways, highlighting the thiazole’s role in antiviral specificity .

Flavoring Agent Analogues

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, ) is a regulatory-approved umami flavoring agent. Comparisons include:

  • Structural Similarities : Both S336 and the target compound feature methoxy-substituted aromatic groups and heterocyclic rings (pyridine vs. thiazole).
  • Safety Profile: S336 has a NOEL (No Observed Effect Level) of 100 mg/kg bw/day and a safety margin >500 million for human consumption . The target compound’s safety would require similar metabolic studies, as oxalamides are prone to hydrolysis into benign metabolites (e.g., carboxylic acids and amines) .

Antimicrobial Oxalamides

The GMC series () includes oxalamides with isoindoline-dione cores, such as GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide). These compounds exhibit antimicrobial activity but lack the thiazole ring, resulting in different target interactions compared to the thiazol-2-yl-containing compound .

Metabolic and Toxicological Considerations

Oxalamides like S336 undergo hydrolysis into non-toxic metabolites, but substituents influence metabolic pathways. For example:

  • Methoxy Groups : Electron-donating substituents (e.g., 2-methoxy) could slow oxidative metabolism, increasing half-life .

Biological Activity

N1-(2-methoxyphenethyl)-N2-(thiazol-2-yl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a unique combination of functional groups that contribute to its biological activity. The presence of the methoxyphenethyl and thiazole moieties is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, compounds from the thiazole family have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These studies suggest that the compound may possess similar activity due to structural similarities with known antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, although further detailed studies are necessary to elucidate these pathways fully .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Receptor Binding : The compound's structural features allow it to interact with various receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation, suggesting that this compound may act through enzyme inhibition as well .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of thiazole derivatives against MRSA strains, demonstrating significant inhibitory concentrations (MIC values) that highlight their potential as therapeutic agents .
  • Cytotoxicity Assays : In vitro assays conducted on HeLa and A549 cells showed that treatment with this compound resulted in reduced cell viability at specific concentrations, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
N1-(2-chlorophenyl)-N2-(thiazol-2-yl)oxalamideSimilarModerateHigh
N1-(5-chloropyridin-2-yl)-N2-(methoxyphenethyl)oxalamideSimilarHighModerate

This table illustrates how structural variations among oxalamide derivatives can influence their biological activity, emphasizing the unique profile of this compound.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing N1-(2-methoxyphenethyl)-N2-(thiazol-2-yl)oxalamide?

  • Methodology : Synthesis involves multi-step reactions, typically starting with the preparation of thiazole-triazole heterocycles (e.g., via cyclization of thioamide intermediates) followed by coupling with methoxyphenethylamine derivatives. Key steps include:

  • Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core using thiourea and α-haloketones under reflux in ethanol .
  • Step 2 : Alkylation or amidation to introduce the methoxyphenethyl group, often using EDCI/HOBt as coupling agents in DMF at 0–25°C .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .
    • Optimization : Control reaction temperature (60–80°C for cyclization), use anhydrous solvents, and monitor progress via TLC .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 435.5 for [M+H]⁺) .
  • HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .
    • Supplementary Data : IR spectroscopy for amide C=O stretches (~1650–1700 cm⁻¹) .

Q. What structural features contribute to its potential bioactivity?

  • Key Features :

  • Thiazole-triazole core : Enhances π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
  • Methoxyphenethyl group : Improves lipophilicity and membrane permeability .
  • Oxalamide linker : Facilitates hydrogen bonding with biological targets .
    • Structure-Activity Relationship (SAR) : Substitutions on the phenyl or thiazole rings modulate potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?

  • Approach :

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Binding Studies : Surface plasmon resonance (SPR) to quantify target affinity (e.g., kinase binding Kd values) .
  • Meta-Analysis : Compare datasets for variables like solvent (DMSO concentration) or incubation time .

Q. What strategies optimize synthetic yield and purity for scale-up?

  • Key Factors :

  • Catalysts : Use Pd(OAc)₂ for Suzuki couplings (yield improvement from 60% to 85%) .
  • Solvent Systems : Replace DMF with THF/NMP mixtures to reduce side reactions .
  • Workup : Liquid-liquid extraction (ethyl acetate/water) to remove unreacted amines .
    • Data-Driven Optimization : Design of Experiments (DoE) to model temperature/pH effects .

Q. How to design experiments to elucidate the mechanism of action?

  • Methodology :

  • Molecular Docking : Simulate interactions with kinase ATP-binding pockets (AutoDock Vina) .
  • Knockout Models : CRISPR-Cas9 gene editing to validate target dependency .
  • Metabolomics : LC-MS profiling to identify downstream pathway perturbations .

Q. What approaches are effective for SAR studies of derivatives?

  • Synthetic Modifications :

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance potency .
  • Replace thiazole with oxazole to assess heterocycle specificity .
    • Evaluation :
  • In vitro Assays : Test against panels of kinases or cancer cell lines .
  • ADME Profiling : Microsomal stability assays (t½ > 60 min preferred) .

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